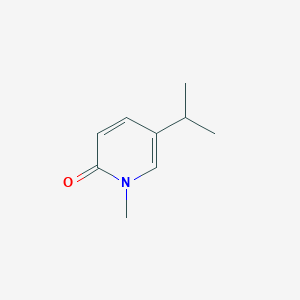

5-Isopropyl-1-methylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-methyl-5-propan-2-ylpyridin-2-one |

InChI |

InChI=1S/C9H13NO/c1-7(2)8-4-5-9(11)10(3)6-8/h4-7H,1-3H3 |

InChI Key |

GWSOIFJYYARYAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN(C(=O)C=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Isopropyl 1 Methylpyridin 2 1h One and Its Analogues

Strategic Alkylation and Functionalization Routes

The introduction of substituents onto a pre-formed 2-pyridone ring is a common and powerful strategy for the synthesis of derivatives like 5-isopropyl-1-methylpyridin-2(1H)-one. This approach relies on the selective functionalization of specific positions on the heterocyclic core.

N-Alkylation of 2-Pyridinones: Regioselectivity and Yield Optimization

The alkylation of 2-pyridones is a fundamental transformation for introducing substituents on the nitrogen atom. However, 2-pyridones are ambident nucleophiles, existing in equilibrium with their 2-hydroxypyridine (B17775) tautomer, which can lead to a mixture of N-alkylated and O-alkylated products. organic-chemistry.orgresearchgate.net Achieving high regioselectivity for N-alkylation is therefore a key challenge.

Several factors influence the N- versus O-alkylation ratio, including the nature of the alkylating agent, the base, and the solvent system. researchgate.net For instance, the use of sodium salts of pyridones tends to favor N-alkylation, while silver salts can promote O-alkylation. sciforum.net To overcome the issue of competing O-alkylation, various methods have been developed to enhance the yield and selectivity of N-alkylation.

One effective approach involves the use of specific catalytic systems. For example, a mild and regioselective N-alkylation of 2-pyridones has been developed using aqueous micellar systems, which can improve the solubility of starting materials and enhance reaction rates, leading to good isolated yields. researchgate.netacs.org Another strategy employs P(NMe2)3 to mediate a regioselective direct N-alkylation with α-keto esters through a deoxygenation process under mild conditions. organic-chemistry.org Furthermore, catalyst- and base-free conditions have been reported for the specific N-alkylation of hydroxypyridines with organohalides. researchgate.net

| Method | Alkylating Agent | Catalyst/Promoter | Key Features | Yield Range | Ref. |

| Micellar Catalysis | Alkyl halides | Tween 20 in water | Mild, regioselective, enhanced reaction rates | 40-94% | researchgate.netacs.org |

| Deoxygenative Alkylation | α-Keto esters | P(NMe2)3 | Mild conditions, high selectivity | Good to excellent | organic-chemistry.org |

| Catalyst- and Base-Free | Organohalides | None | Simple conditions, specific N-alkylation | Not specified | researchgate.net |

| Mitsunobu Reaction | Alcohols | DEAD, PPh3 | Substituent-dependent N/O-selectivity | Not specified | researchgate.net |

Introduction of Isopropyl and Methyl Groups onto Pyridine (B92270) Derivatives

The introduction of alkyl groups, such as isopropyl and methyl, onto the carbon framework of the pyridine ring is a critical step in the synthesis of the target compound. While the Friedel-Crafts alkylation common for many aromatic compounds is not effective for the electron-deficient pyridine ring, alternative methods have been developed. google.com

For the introduction of methyl groups, several catalytic methods have been reported. A rhodium-catalyzed C-3/5 methylation of pyridines has been developed using methanol (B129727) and formaldehyde (B43269) as the methylating agents. rsc.orgrsc.org This method proceeds via a temporary dearomatization of the pyridine ring. Another approach utilizes a Raney nickel catalyst with a high-boiling alcohol to achieve highly selective mono-α-methylation of pyridines. researchgate.net Vapor phase reactions of pyridine with methanol at high temperatures over a nickel-nickel oxide catalyst can also produce α-picoline. google.com

The introduction of larger alkyl groups like isopropyl can be more challenging. General C-H alkylation is an important C-C bond-forming reaction for pyridine rings. beilstein-journals.org Transition metal-catalyzed approaches, including those using rhodium-aluminum heterobimetallic complexes, have been shown to effect the ortho-C-H monoalkylation of pyridines. beilstein-journals.org

| Alkyl Group | Method | Catalyst | Key Reagents | Position of Alkylation | Ref. |

| Methyl | Hydrogen Borrowing | Rhodium | Methanol, Formaldehyde | C-3/5 | rsc.orgrsc.org |

| Methyl | Heterogeneous Catalysis | Raney Nickel | High-boiling alcohol | α-position | researchgate.net |

| Methyl | Vapor Phase Reaction | Nickel-Nickel Oxide | Methanol | α-position | google.com |

| Alkyl | C-H Alkylation | Rh-Al complex | Not specified | ortho-position | beilstein-journals.org |

Selective C-H Functionalization in Substituted Pyridinones

Direct C-H functionalization of the 2-pyridone core is a highly efficient and atom-economical strategy for introducing substituents at specific positions. researchgate.net The electronic nature of the 2-pyridone ring, with its electron-rich C3 and C5 positions and electron-deficient C4 and C6 positions, allows for regioselective functionalization by choosing appropriate catalytic systems. nih.gov

C3-Selective Functionalization: Nickel-catalyzed direct alkylation with α-bromo carbonyl compounds has been shown to proceed with perfect C3-selectivity, likely through a radical-induced mechanism. nih.gov

C5-Selective Functionalization: Palladium-catalyzed oxidative olefination of N-protected 2-pyridones typically shows selectivity for the 5-position. researchgate.net

C6-Selective Functionalization: The electron-deficient C6 position can be functionalized using specific catalytic systems. For instance, Ni/Al cooperative catalysis enables the C6-selective alkenylation with internal alkynes. nih.gov Palladium catalysis has also been employed for the C6-selective C-H acylation of 2-pyridones with aldehydes. bohrium.com

The choice of directing groups can also play a crucial role in controlling the site-selectivity of C-H functionalization. nih.govrsc.org

| Position | Reaction Type | Catalyst | Key Features | Ref. |

| C3 | Direct Alkylation | Nickel | Perfect C3-selectivity with α-bromo carbonyls | nih.gov |

| C5 | Oxidative Olefination | Palladium | Selective for N-protected pyridones | researchgate.net |

| C6 | Alkenylation | Nickel/Aluminum | Cooperative catalysis with internal alkynes | nih.gov |

| C6 | Acylation | Palladium | Utilizes aldehydes as acyl source | bohrium.com |

De Novo Synthesis of the 2-Pyridinone Ring System

An alternative to functionalizing a pre-existing ring is the construction of the 2-pyridone scaffold from acyclic precursors. This approach allows for the incorporation of desired substituents at an early stage of the synthesis.

Cyclization and Annulation Reactions to Form the Core Scaffold

A variety of cyclization and annulation strategies have been developed for the synthesis of 2-pyridones. eurekaselect.combenthamdirect.comresearchgate.net These methods can be broadly categorized based on the bond disconnections made in the retrosynthetic analysis.

One common approach involves the condensation of acyclic precursors. For example, a [4+2] annulation reaction of in situ-generated azadienes from N-propargylamines with active methylene (B1212753) compounds provides a versatile route to highly functionalized 2-pyridones. thieme-connect.comorganic-chemistry.org Another strategy involves the reaction of enamines with α,β-unsaturated acid derivatives to construct the tetrahydro-2-pyridone core. nih.gov Furthermore, the reaction of Blaise intermediates, generated from Reformatsky reagents and nitriles, with propiolates affords 2-pyridone derivatives in good to excellent yields. organic-chemistry.org

Palladium-catalyzed reaction cascades can also be employed to construct bicyclic 2-pyridone derivatives from bifunctional reagents. researchgate.netnih.gov

| Reaction Type | Precursors | Key Features | Ref. |

| [4+2] Annulation | N-Propargylamines, Active Methylene Compounds | Forms highly functionalized 2-pyridones | thieme-connect.comorganic-chemistry.org |

| Aza-Annulation | Enamines, α,β-Unsaturated Acid Derivatives | Solid-phase synthesis of tetrahydro-2-pyridones | nih.gov |

| Blaise Reaction | Reformatsky Reagents, Nitriles, Propiolates | Chemo- and regioselective synthesis | organic-chemistry.org |

| Palladium-Catalyzed Cascade | Iodinated Precursors, Bifunctional Reagents | Assembly of bicyclic 2-pyridone derivatives | researchgate.netnih.gov |

Metal-Catalyzed Approaches in Pyridinone Ring Construction

Transition metal catalysis has become an indispensable tool for the efficient construction of 2-pyridone rings. iipseries.org These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium-catalyzed aerobic oxidative dicarbonation reactions of N-(furan-2-ylmethyl) alkyne amides with alkenes have been reported for the synthesis of highly conjugated functionalized 2-pyridones. nih.govacs.org In this process, an intramolecular nucleopalladation of the alkyne with the furan (B31954) ring is a key step. acs.org

Rhodium(III)-catalyzed C-H activation has also emerged as a powerful strategy. The annulation of acrylamides with alkynes, catalyzed by rhodium(III) complexes, provides a direct route to substituted 2-pyridones. researchgate.netrsc.org The development of new ligands for the rhodium catalyst can improve the regioselectivity of the alkyne insertion. rsc.orgresearchgate.net This methodology has also been extended to the synthesis of macrocyclic pyridones. acs.org

| Metal Catalyst | Reaction Type | Precursors | Key Features | Ref. |

| Palladium | Aerobic Oxidative Dicarbonation | N-(furan-2-ylmethyl) alkyne amides, Alkenes | Mild, step-economical | nih.govacs.org |

| Rhodium(III) | C-H Activation/Annulation | Acrylamides, Alkynes | Direct synthesis, ligand-controlled regioselectivity | researchgate.netrsc.org |

| Ruthenium | Annulation | Acylamides, Di-substituted alkynes | C-H bond functionalization strategy | iipseries.org |

Sustainable and Efficient Synthetic Techniques

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern organic chemistry, aiming to reduce environmental impact while maximizing productivity. In the context of producing this compound and its analogues, techniques such as microwave-assisted synthesis, multicomponent reactions, and selective transformations have become pivotal. These approaches offer significant advantages over classical methods, including accelerated reaction times, higher yields, reduced energy consumption, and the ability to construct complex molecular architectures with high precision.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant benefits over conventional heating methods. jocpr.com By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes. organic-chemistry.orgresearchgate.net This efficiency stems from the direct interaction of microwaves with polar molecules in the reaction, a mechanism known as dielectric heating. researchgate.net

In the synthesis of pyridinone cores and related N-heterocycles, microwave assistance has been shown to improve yields and product purities while minimizing side reactions. jocpr.com For instance, the Bohlmann-Rahtz pyridine synthesis, a process that traditionally involves a two-step sequence of Michael addition and subsequent high-temperature cyclodehydration, can be performed in a single, one-pot procedure under microwave irradiation at 170°C. organic-chemistry.orgresearchgate.net This method not only simplifies the process but also provides superior yields compared to conventional heating in a sealed tube. organic-chemistry.org Reactions can be conducted in polar solvents like DMSO or even under solvent-free conditions, aligning with the principles of green chemistry. jocpr.comorganic-chemistry.org

The application of microwave technology is versatile, extending to various synthetic pathways for heterocyclic compounds. Studies have demonstrated its effectiveness in N-alkylation reactions and in promoting cycloaddition reactions for creating fused-ring systems. mdpi.com For example, the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives and other complex molecules has been successfully achieved with significantly shorter reaction times and good to excellent yields using microwave heating. mdpi.com This technique's ability to accelerate reactions and improve energy efficiency makes it a highly attractive and sustainable method for the synthesis of this compound analogues. researchgate.net

| Reaction Type | Substrates | Conditions (Microwave) | Yield (Microwave) | Conditions (Conventional) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Ethyl β-aminocrotonate, Alkynones | 170°C, 10-20 min | Up to 98% | High-temperature, sealed tube, longer time | Lower yields | organic-chemistry.org |

| Pyridine-3-carbonitrile Synthesis | Chalcones, 3-Aminobut-2-enenitrile, Ammonium (B1175870) acetate (B1210297) | 130-140°C, 10-30 min | 49-90% | Refluxing in ethanol, 6-9 hours | 71-88% | jocpr.comnih.gov |

| N-Alkylation of a Chlorin | Chlorin derivative, N-(2-bromoethyl)phthalimide | 75°C, 30 min | 89% | Ambient temperature, 48+ hours | No product observed | mdpi.com |

Multicomponent Reactions for Diversified Pyridinone Libraries

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. nih.gov This strategy is highly valued for its operational simplicity, time and energy savings, and high atom economy. nih.govrsc.org MCRs are particularly powerful for the synthesis of heterocyclic compounds, enabling the rapid generation of diverse molecular libraries from simple building blocks. researchgate.netrsc.orgmdpi.com

For the synthesis of pyridinone-containing heterocycles, MCRs provide a direct and efficient route to complex structures. nih.govrsc.org The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. mdpi.comacsgcipr.org Modern variations of this and other MCRs, such as the Bohlmann-Rahtz synthesis, are frequently employed to construct the pyridinone scaffold. acsgcipr.org These reactions allow for the introduction of various substituents by simply changing the starting components, making them ideal for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

The utility of MCRs is further enhanced by their compatibility with green chemistry principles. rsc.org Many MCRs can be performed using environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions. rsc.org For example, an efficient, eco-friendly, multi-component method for synthesizing furo[3,4-b]chromenes involves a reaction at room temperature in ethanol. rsc.org Similarly, a sequential multicomponent reaction to produce highly functionalized pyridin-2(1H)-ones proceeds in high yields through a one-pot procedure involving Michael addition, amine addition, and intramolecular amidation. researchgate.net These characteristics make MCRs a cornerstone for the sustainable and diversity-oriented synthesis of pyridinone libraries.

| Reaction Name/Type | Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Hantzsch-type Synthesis | Aldehydes, β-dicarbonyl compound, Ammonium acetate | Forms 1,4-dihydropyridines, requires subsequent oxidation. Can be catalyzed by heterogeneous catalysts like sulphated tin oxide. | 1,4-Dihydropyridines | mdpi.com |

| Three-component Pyrano[3,2-c]pyridone Synthesis | Aromatic aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Mediated by triethylamine (B128534) in refluxing ethanol, high yields (75-98%) in short time (50 min). | Pyrano[3,2-c]pyridones | nih.gov |

| Sequential Pyridin-2(1H)-one Synthesis | 3-Formylchromone, Meldrum's acid, Amine | One-pot formation of three bonds (one C-N, two C-C). High yields (up to 91%). | Highly functionalized Pyridin-2(1H)-ones | researchgate.net |

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical concepts in the synthesis of complex molecules like substituted pyridinones, as they determine the precise location of chemical modifications. mdpi.comnih.gov The pyridinone ring possesses multiple reactive sites, and controlling reactions to occur at a specific position is essential for creating the desired analogue. nih.gov The electronic nature of the 2-pyridone scaffold, with its conjugated enone-like structure, results in electron-rich positions (C3 and C5) that are susceptible to electrophilic attack and electron-deficient positions (C4 and C6) that are favored for nucleophilic attack. nih.gov

Achieving regioselectivity often involves the careful selection of catalysts, directing groups, and reaction conditions. nih.govrsc.org For instance, in the functionalization of 1,2,4-triketone analogues, which can serve as precursors to pyridazinones (isomers of pyridinones), the direction of nucleophilic attack by hydrazines can be switched by altering substituents and reaction conditions, such as temperature and acidity. mdpi.comurfu.ru This control allows for the selective formation of different regioisomeric heterocyclic products. mdpi.com Such strategies are crucial for avoiding the formation of unwanted isomers, which can be difficult and costly to separate. mdpi.comnih.gov

Modern synthetic methods have provided powerful tools for precise C-H functionalization of the pyridinone core. nih.gov Strategies involving radical reactions, organometallic catalysis, and the use of directing groups enable the selective modification of specific carbon-hydrogen bonds. nih.govrsc.org For example, C6-selective alkenylation of 2-pyridones has been achieved using a cooperative Ni/Al catalytic system. nih.gov In other cases, highly unsaturated intermediates like 3,4-pyridynes can be generated and trapped with nucleophiles, offering a unique pathway for regioselective difunctionalization at adjacent positions on the pyridine ring. rsc.org These advanced methodologies provide chemists with the ability to meticulously tailor the structure of pyridinone analogues, which is fundamental for developing compounds with specific properties.

| Transformation | Scaffold/Precursor | Controlling Factors | Outcome | Reference |

|---|---|---|---|---|

| Condensation with Hydrazines | Unsymmetrical 1,2,4-Triketones | Substituent nature, acid catalysis, temperature | Switches the direction of nucleophilic attack to form specific pyrazole (B372694) or pyridazinone regioisomers. | mdpi.comurfu.ru |

| C-H Functionalization | 2-Pyridone | Electronic nature of catalyst (organometallic control), radical initiators, directing groups | Site-selective functionalization at C3, C5, or C6 positions. | nih.gov |

| Difunctionalization via Pyridyne | 3-Chloropyridines | Regioselective lithiation followed by elimination and nucleophilic addition | Generates 3,4-disubstituted pyridine derivatives with high regioselectivity. | rsc.org |

Chemical Reactivity and Transformation Pathways of 5 Isopropyl 1 Methylpyridin 2 1h One

Tautomeric Equilibrium of Pyridin-2(1H)-ones and its Influence on Reactivity

Pyridin-2(1H)-ones can theoretically exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) form. wikipedia.org However, for 5-isopropyl-1-methylpyridin-2(1H)-one, the presence of the methyl group on the nitrogen atom precludes the formation of the 2-hydroxypyridine tautomer. This locks the molecule in the pyridin-2(1H)-one (or lactam) form. This structural rigidity has a significant impact on its reactivity, as it eliminates reaction pathways that might proceed through the hydroxy tautomer and defines the electronic distribution within the ring. The pyridone structure possesses a conjugated system with a significant degree of charge separation, as indicated by its resonance contributors. This charge distribution is central to understanding the site-selective reactivity of the molecule.

Site-Selective Reactions on the Pyridinone Nucleus

The electronic nature of the 1-methylpyridin-2(1H)-one ring governs the regioselectivity of its reactions. The electron density is not evenly distributed across the carbon atoms of the ring, leading to distinct sites for electrophilic and nucleophilic attack.

The C3 and C5 positions of the pyridin-2(1H)-one ring are electron-rich, making them susceptible to electrophilic attack. libretexts.org This is due to the electron-donating effect of the ring nitrogen and the carbonyl group, which directs electron density to these positions. In the case of this compound, the C5 position is already substituted. Therefore, electrophilic substitution is expected to occur predominantly at the C3 position. The isopropyl group at C5, being an electron-donating group, further activates the ring towards electrophilic attack, although it may also exert some steric hindrance.

| Position | Electronic Nature | Reactivity Towards Electrophiles | Expected Outcome for this compound |

| C3 | Electron-rich | High | Major site of electrophilic substitution. |

| C5 | Electron-rich | High (in unsubstituted pyridones) | Position is blocked by an isopropyl group. |

Conversely, the C4 and C6 positions of the pyridin-2(1H)-one nucleus are electron-deficient and are thus the preferred sites for nucleophilic attack. stackexchange.com The electron-withdrawing character of the carbonyl group and the delocalization of the nitrogen lone pair make these positions electrophilic. For this compound, both C4 and C6 are potential sites for nucleophilic substitution, assuming a suitable leaving group is present or under conditions that promote C-H activation. The substitution pattern, with a methyl group on the nitrogen and an isopropyl group at C5, will influence the relative reactivity of the C4 and C6 positions.

| Position | Electronic Nature | Reactivity Towards Nucleophiles | Potential Reaction Sites on this compound |

| C4 | Electron-deficient | High | A primary site for nucleophilic attack. |

| C6 | Electron-deficient | High | Another potential site for nucleophilic attack. |

While this compound cannot act as a hydrogen bond donor at the ring nitrogen, the carbonyl oxygen is a potent hydrogen bond acceptor. acs.org This ability to form hydrogen bonds with protic solvents or reagents can play a crucial role in its reactions. For instance, in acid-catalyzed reactions, protonation of the carbonyl oxygen can further activate the ring towards nucleophilic attack.

Proton transfer is a fundamental step in many reactions involving pyridinones. nih.gov In reactions where a proton is removed from one of the ring carbons (e.g., in certain C-H functionalization reactions), the stability of the resulting intermediate is critical. The electronic environment of the this compound ring will influence the acidity of the C-H protons and thus the feasibility of such proton transfer steps.

Derivatization Strategies for Pyridin-2(1H)-one Scaffold Modification

The pyridin-2(1H)-one scaffold is a versatile platform for the synthesis of a wide array of derivatives. rsc.orgdiva-portal.org For this compound, derivatization can be achieved through several strategies, primarily targeting the reactive C-H bonds of the ring.

Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for the direct introduction of new functional groups onto the pyridinone ring with high regioselectivity. rsc.org These methods can be used to introduce aryl, alkyl, and other groups at the C3, C4, or C6 positions, providing access to a diverse range of novel compounds.

Below is a table summarizing potential derivatization strategies for the this compound scaffold:

| Reaction Type | Target Position(s) | Reagents and Conditions | Potential Products |

| Electrophilic Halogenation | C3 | N-Halosuccinimide (NBS, NCS) | 3-Halo-5-isopropyl-1-methylpyridin-2(1H)-one |

| Friedel-Crafts Acylation | C3 | Acyl chloride, Lewis acid (e.g., AlCl₃) | 3-Acyl-5-isopropyl-1-methylpyridin-2(1H)-one |

| C-H Arylation | C3 | Aryl halides, Palladium catalyst | 3-Aryl-5-isopropyl-1-methylpyridin-2(1H)-one |

| Nucleophilic Addition | C4, C6 | Organometallic reagents (e.g., Grignard, organolithium) | Dihydropyridone adducts |

These strategies allow for the systematic modification of the this compound structure, enabling the exploration of its chemical space and the development of new molecules with tailored properties.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of ¹H and ¹³C nuclei.

Proton (¹H) NMR Spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-Isopropyl-1-methylpyridin-2(1H)-one, the expected signals would be:

Pyridinone Ring Protons: Three distinct signals in the aromatic region, showing characteristic coupling patterns (doublets or doublet of doublets) that would allow for their assignment to positions 3, 4, and 6.

N-Methyl Protons: A singlet in the aliphatic region, corresponding to the three protons of the methyl group attached to the nitrogen atom.

Isopropyl Group Protons: A septet for the single methine proton and a doublet for the six equivalent methyl protons, demonstrating the characteristic splitting pattern of an isopropyl group.

Carbon-13 (¹³C) NMR Spectroscopy would reveal the number of unique carbon atoms in the molecule. The anticipated spectrum would show:

Pyridinone Ring Carbons: Five distinct signals, with the carbonyl carbon (C2) appearing at a significantly downfield chemical shift. The other four carbons of the ring would have shifts indicative of their position in the heterocyclic aromatic system.

N-Methyl Carbon: A single signal in the aliphatic region for the methyl group attached to the nitrogen.

Isopropyl Group Carbons: Two signals corresponding to the methine carbon and the two equivalent methyl carbons.

A representative data table for the expected NMR shifts is presented below, with chemical shifts being hypothetical and based on related structures.

| ¹H NMR | ¹³C NMR |

| Assignment | Expected δ (ppm) |

| H-3 | |

| H-4 | |

| H-6 | |

| N-CH₃ | |

| CH (isopropyl) | |

| CH₃ (isopropyl) | |

Vibrational (Infrared - IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is highly effective for identifying the functional groups present. For this compound, the key vibrational bands would be:

C=O Stretch: A strong absorption band characteristic of the pyridinone carbonyl group.

C=C and C=N Stretches: Multiple bands in the fingerprint region corresponding to the stretching vibrations of the double bonds within the pyridinone ring.

C-H Stretches: Signals for both aromatic (ring) and aliphatic (N-methyl and isopropyl groups) C-H bonds.

C-H Bends: Vibrations corresponding to the bending of the C-H bonds.

A table of expected IR absorption bands is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | Strong | |

| C=C/C=N (Aromatic) | Medium-Strong | |

| C-H (Aromatic) | Medium-Weak | |

| C-H (Aliphatic) | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

For this compound (C₉H₁₃NO), the expected findings would include:

Molecular Ion Peak (M⁺): A peak corresponding to the exact molecular weight of the compound.

Fragmentation Peaks: Characteristic fragments resulting from the loss of stable neutral molecules or radicals, such as the loss of the isopropyl group, a methyl group, or carbon monoxide from the pyridinone ring. Analysis of these fragments helps to confirm the structure of the molecule.

X-ray Crystallography for Solid-State Conformation and Crystal Packing

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. If a suitable single crystal of this compound could be grown, this method would provide precise information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to:

π → π* transitions: Associated with the conjugated π-system of the pyridinone ring.

n → π* transitions: Involving the non-bonding electrons on the oxygen and nitrogen atoms and the π-system.

The wavelength of maximum absorbance (λmax) would be characteristic of the electronic structure of the molecule.

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For pyridin-2-one derivatives, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d) or higher, offer deep insights into their molecular properties.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity Indices

The electronic properties of a molecule are fundamental to understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For the class of 2-pyridone derivatives, these calculations help in elucidating structure-property relationships.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide a quantitative measure of different aspects of molecular reactivity.

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This interactive table outlines the key reactivity indices that would be derived from a DFT analysis of 5-Isopropyl-1-methylpyridin-2(1H)-one.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted onto the total electron density surface, with different colors representing different potential values.

Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like the oxygen of the carbonyl group). These are the most likely sites for electrophilic attack.

Blue Regions: Represent areas of positive electrostatic potential, usually found around hydrogen atoms. These are susceptible to nucleophilic attack.

Green Regions: Correspond to areas of neutral potential.

For this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen atom, making it a primary site for interactions with electrophiles. Positive potentials (blue) would be expected around the hydrogen atoms of the methyl and isopropyl groups.

Computational Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. This includes vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. Theoretical calculations of vibrational spectra for related pyridine (B92270) derivatives have shown good agreement with experimental findings, aiding in the assignment of complex spectral bands.

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior and intermolecular interactions of a compound.

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible isopropyl group in this compound means that the molecule can exist in various conformations. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms to identify the most stable, low-energy conformers. By rotating the single bonds associated with the isopropyl group and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for interconversion between them. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological activity.

Molecular Docking and Ligand-Target Interaction Studies (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

For this compound, in silico docking studies would involve placing the molecule into the active site of a relevant protein target. Studies on other 2-pyridone derivatives have demonstrated their potential to act as inhibitors for various enzymes, such as matrix metalloproteinases. A typical docking study for this compound would yield a binding energy score (e.g., in kcal/mol) and a visual representation of the interactions, such as:

Hydrogen Bonds: With specific amino acid residues in the protein's active site.

Hydrophobic Interactions: Involving the isopropyl and methyl groups.

Pi-Pi Stacking: Interactions involving the pyridine ring.

These simulated interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogs.

| Interaction Type | Potential Interacting Groups on Compound |

| Hydrogen Bond Acceptor | Carbonyl Oxygen |

| Hydrophobic Interactions | Isopropyl Group, Methyl Group |

| Pi-Pi Stacking | Pyridine Ring |

This table summarizes the likely intermolecular interactions for this compound in a protein binding site, as would be predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are essential for the rational design of new, more potent, and selective analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. The primary goal of developing QSAR models for this compound and its analogs is to create a predictive framework that can estimate the biological efficacy of newly designed molecules, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening dmed.org.uanih.govresearchwithrowan.com.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of this compound derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the molecular descriptors and the biological activity.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability nih.gov.

For pyridinone derivatives, studies have shown that various descriptors are crucial for their biological activity. For instance, in the context of anti-cancer activity, the presence of specific aromatic sub-sites can be a key determinant of potency nih.gov. For other biological targets, descriptors related to hydrophobicity, molecular shape, and electronic properties often play a significant role nih.gov.

Table 1: Illustrative Molecular Descriptors for QSAR Modeling of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity with the biological target. |

| Steric | Molar Refractivity, Molecular Volume | Influences how the molecule fits into the binding site of the target protein. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the branching and connectivity of the molecule, which can relate to its shape and flexibility. |

While specific QSAR models for this compound are not extensively reported in the public domain, the principles derived from studies on analogous 2-pyridone structures provide a solid foundation for their development researchgate.netbenthamdirect.com. Such models would enable the virtual screening of large compound libraries and the rational design of novel derivatives with potentially improved efficacy.

Pharmacophore modeling is another critical in silico technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a 3D template for designing new molecules with the desired activity nih.gov.

The process of pharmacophore elucidation for this compound would typically involve:

Feature Identification: Identifying common chemical features in a set of active analogs. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Model Generation: Aligning the active molecules and generating a hypothesis that defines the spatial arrangement of these pharmacophoric features.

Model Validation: Validating the pharmacophore model by its ability to distinguish active from inactive compounds in a database.

For pyridinone-based compounds, pharmacophore models have been successfully used to guide structural modifications. For example, in the development of inhibitors for various enzymes, the pyridinone core often acts as a key scaffold that presents other functional groups in a specific orientation for optimal interaction with the target protein nih.govfrontiersin.org. A study on 1,5-disubstituted-pyridin-2(1H)-one derivatives identified that the occupation of an aromatic sub-site was crucial for potent anti-cancer activity, highlighting the importance of a specific hydrophobic or aromatic feature in the pharmacophore nih.gov.

Table 2: Potential Pharmacophoric Features for this compound Analogs

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the pyridinone ring. | Forms crucial hydrogen bonds with amino acid residues in the active site of the target protein. |

| Hydrophobic Group | The isopropyl group at the 5-position. | Engages in van der Waals or hydrophobic interactions within a non-polar pocket of the binding site. |

| Aromatic Ring | The pyridinone ring itself. | Can participate in π-π stacking or other aromatic interactions. |

| Methyl Group (N1) | The methyl group on the nitrogen atom. | Can contribute to hydrophobic interactions or influence the electronic properties of the ring. |

By elucidating the pharmacophore for a series of biologically active this compound derivatives, medicinal chemists can rationally design new analogs. This involves modifying the core structure to better fit the pharmacophore model, adding or modifying functional groups to introduce new favorable interactions, or altering the molecule's conformation to improve its binding affinity and selectivity. This structure-based design approach is a cornerstone of modern drug discovery, enabling the efficient optimization of lead compounds into clinical candidates.

Structure Activity Relationships Sar and Rational Design of Pyridin 2 1h One Derivatives

Systematic Structural Modifications and their Impact on Biological Activity (non-human, in vitro)

Exploration of Substituent Effects on Pyridinone Potency

The biological potency of pyridin-2(1H)-one derivatives is highly sensitive to the nature and position of substituents on the pyridinone ring. nih.govnih.gov Modifications at positions 3, 4, 5, and 6 have been extensively explored to establish clear SAR trends. nih.gov

Electron-withdrawing groups attached to the pyridinone ring have been shown to contribute to the inhibitory effect of certain derivatives by increasing the acidity of the hydrogen bound to the nitrogen, which can enhance interactions with the active site of the target. nih.gov For instance, in a series of pyridinone–thienopyrimidine derivatives, the presence of electron-withdrawing groups like CF3 or OCF3 on a phenyl substituent enhanced activity. nih.gov Similarly, for 3,5-disubstituted pyridin-2(1H)-ones, substitutions at the 3-position with various aryl and heteroaryl moieties significantly impacted their anti-allodynic potency in rat models. nih.gov

Conversely, the introduction of bulky or lipophilic substituents can also modulate activity. In the optimization of FER tyrosine kinase inhibitors based on a pyrido-pyridazinone scaffold, introducing bulkier and more lipophilic substituents at the C-5 position was explored to improve cellular activity and solubility. nih.gov The size and shape of substituents are critical, as demonstrated in the development of adenosine (B11128) A2A receptor antagonists, where a series of pyridinone derivatives with varying substituents showed a range of potencies. nih.gov

The position of the substituent is equally crucial. For example, in a series of anti-HIV pyridinone derivatives, modifications at positions 3, 4, and 6 were found to be critical for antiviral activity. nih.gov Specifically, the introduction of an isopropyl group at the C-3 position was shown to be highly beneficial for improving anti-HIV activity. nih.gov

The following table summarizes the effects of various substituents on the potency of pyridin-2(1H)-one derivatives against different targets.

| Target | Scaffold | Position of Substitution | Substituent | Effect on Potency (in vitro) | Reference |

| Met Kinase | Pyridinone-pyrrolopyridine | - | Phenylamino | Enhanced potency (IC50 = 0.06 µM for compound 44a) | nih.govfrontiersin.org |

| HIV-1 Reverse Transcriptase | 6-phenethyl pyridinone | C-3 | Isopropyl | Improved anti-HIV activity | nih.gov |

| FER Tyrosine Kinase | Pyrido-pyridazinone | C-5 | Lipophilic and bulky groups | Improved cellular activity and solubility | nih.gov |

| p38α MAPK | 3,5-disubstituted pyridin-2(1H)-one | 3 and 5 | Aryl/heteroaryl and phenylamino | Strong anti-allodynic potency | nih.gov |

| Adenosine A2A Receptor | Pyridinone | - | Various | Strong antagonistic activity (IC50 = 29.0 nM for compound 38) | nih.gov |

Role of N-Substitution in Modulating Biological Response

Substitution at the nitrogen atom (N-1) of the pyridinone ring is a key strategy for modulating the biological response of these compounds. researchgate.net The nature of the N-substituent can influence potency, selectivity, and pharmacokinetic properties. nih.govsci-hub.se

In the context of anti-HBV agents, N-aryl derivatives of 2-pyridinone analogs exhibited better activity against HBV-DNA replication compared to their N-alkyl counterparts. nih.gov Conversely, for other targets, N-alkylation has been shown to be beneficial. For instance, the conversion of a pyrone ring to an N-methylpyridinone resulted in a marked increase in potency for influenza endonuclease inhibitors, attributed to the more aromatic character and greater electron density on the donating oxygen atoms. nih.gov

The size and nature of the N-substituent can also impact selectivity and solubility. In the development of WDR5 antagonists, the introduction of a morpholine-substituted phenyl ring at the C-5 position of an N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamide was crucial for improving binding affinity and solubility. nih.gov Furthermore, methylation or aminoalkylation of an indole (B1671886) nitrogen in a different part of the molecule, while not directly on the pyridinone nitrogen, was found to be detrimental to the analgesic activity of certain 3,5-disubstituted pyridine-2(1H)-one derivatives, suggesting the importance of a hydrogen bond donor at that position. nih.gov

O-alkylation of the pyridone ring, which imparts aromaticity, has also been explored. This strategy led to the development of new PIM-1 kinase inhibitors with enhanced anticancer activity. nih.gov

The table below illustrates the impact of N-substitution on the biological activity of pyridin-2(1H)-one derivatives.

| Target | Scaffold | N-Substitution | Effect on Biological Response (in vitro) | Reference |

| HBV-DNA Replication | 2-Pyridinone | N-aryl | Better anti-HBV activity than N-alkyl derivatives | nih.gov |

| Influenza Endonuclease | Pyridinone | N-methyl | Marked increase in potency | nih.gov |

| WDR5–MLL1 Interaction | N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamide | N-phenyl with morpholine-substituted phenyl at C-5 | Improved binding affinity and solubility | nih.gov |

| PIM-1 Kinase | Pyridone | O-alkylation (aromatization) | Enhanced anticancer activity | nih.gov |

Lead Optimization Strategies for Pyridinone-Based Scaffolds

Lead optimization is an iterative process that aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. danaher.comcriver.com For pyridinone-based scaffolds, several rational design strategies have been successfully employed.

Enhancement of Target Selectivity through Ligand Design

Achieving selectivity for a specific biological target, especially within a family of related proteins like kinases, is a significant challenge in drug discovery. Ligand design plays a pivotal role in addressing this challenge. For pyridinone derivatives, strategic placement of substituents can exploit subtle differences in the target's binding site to enhance selectivity.

In the development of FER tyrosine kinase inhibitors, derivatization of the C-5 position of the pyrido-pyridazinone scaffold was undertaken with reference to an X-ray crystal structure. nih.gov This structure-guided approach allowed for the introduction of substituents that could interact with less conserved amino acid residues at the entrance of the ATP-binding pocket, thereby improving kinase selectivity. nih.govnih.gov For instance, the size of the amino acid residue at a specific position in the hinge loop of different kinases determined the inhibitory activity, and modifying the C-5 substituent accordingly led to improved selectivity. nih.gov

Similarly, in the design of selective PI3K inhibitors, the C-4 position of a Guareschi pyridine (B92270) scaffold was explored by introducing different aromatic groups. nih.gov These groups protrude outside the main ATP-binding pocket and can form additional contacts with less conserved amino acid residues, thus altering the selectivity profile across different PI3K isoforms. nih.gov

Optimization of Biological Activity through Iterative Synthesis and Testing

The optimization of pyridinone-based compounds often follows an iterative cycle of chemical synthesis, in vitro biological testing, and analysis of the SAR. youtube.com This process allows for the systematic refinement of the chemical structure to enhance potency and other drug-like properties.

A clear example of this is the development of potent adenosine A2A receptor antagonists. nih.gov Starting from a hit compound with weak activity identified from an in-house library, further structure-activity relationship studies involving the synthesis and testing of a series of pyridinone derivatives led to the discovery of a compound with strong potency (IC50 = 29.0 nM) and excellent oral bioavailability. nih.gov

In another instance, the optimization of pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors began with a representative compound that had strong enzyme inhibitory activity but poor solubility and bioavailability. nih.gov Through iterative derivatization at the C-5 position, an optimized compound was identified with the highest in-class cell-free and cellular activities, good oral bioavailability, and improved kinase selectivity. nih.gov This iterative process is crucial for transforming a promising hit into a viable preclinical candidate. youtube.com

Scaffold Hopping and Bioisosteric Replacements in Pyridinone Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties while retaining the desired biological activity. bohrium.comresearchgate.net The pyridinone ring itself is often used as a bioisostere for other cyclic structures. sci-hub.se

Scaffold Hopping: This strategy involves replacing the core structure of a molecule with a different scaffold. In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), pyridin-2(1H)-ones were discovered as potent inhibitors through a scaffold hopping approach starting from the Merck pyridinone L-697,661. nih.gov Similarly, a series of pyridinone quinolinones were designed as mutant-specific inhibitors of IDH1 based on a previously reported ligand, where a phenyl ring was replaced with a pyridinone to improve properties by increasing the number of hydrogen bond acceptors. nih.govfrontiersin.org

Bioisosteric Replacement: This involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. The pyridone moiety is frequently used as a bioisostere for phenyl, pyridine, and phenol (B47542) rings to enhance properties like solubility and reduce metabolic clearance. sci-hub.se For example, replacing a phenyl ring with a pyridone has been shown to reduce the calculated LogP and improve solubility. sci-hub.se In another case, the isosteric replacement of a pyridine with a pyridone led to improved metabolic clearance. sci-hub.se

A series of bioisosteres containing saturated heterocycles fused to a 4-pyridone ring were designed to replace the poorly soluble quinolone core in antimalarial compounds. malariaworld.org This strategy aimed to reduce π-π stacking interactions and resulted in a novel derivative with significantly enhanced aqueous solubility and lipophilicity while retaining potent antimalarial activity. malariaworld.org

These examples highlight the utility of scaffold hopping and bioisosteric replacement in expanding the chemical space of pyridinone-based compounds and in fine-tuning their properties for therapeutic applications.

Mechanistic Insights into Biological Action (cellular and molecular level, non-human models)

The biological activities of pyridin-2(1H)-one derivatives are intrinsically linked to their chemical structure, which allows for diverse interactions with biomolecules. The core pyridinone scaffold can serve as a versatile template for chemical modification, enabling the fine-tuning of its physicochemical properties and biological targets.

Elucidation of Enzyme Inhibition Mechanisms in Model Systems

Studies on various pyridin-2(1H)-one derivatives have revealed their capacity to act as enzyme inhibitors through different mechanisms. The nature of the substituents on the pyridinone ring plays a critical role in determining the type and potency of inhibition. For instance, in the context of urease inhibition, the presence of electron-releasing groups on the pyridinone ring has been suggested to be important for modulating biological activity.

Kinetic studies are instrumental in characterizing the mode of action of these inhibitors. For example, some O-alkylated pyridone derivatives have been identified as both competitive and non-competitive inhibitors of PIM-1 kinase. nih.gov This dual mechanism suggests that these compounds may bind to both the active site and an allosteric site of the enzyme, offering a more complex and potentially more potent mode of inhibition. Such findings are critical for the rational design of more effective enzyme inhibitors.

Table 1: Examples of Enzyme Inhibition by Pyridin-2(1H)-one Derivatives

| Derivative Class | Target Enzyme | Inhibition Mechanism | Key Structural Features Influencing Activity |

|---|---|---|---|

| O-alkylated pyridones | PIM-1 kinase | Competitive and Non-competitive | Aromatic O-alkylation, substituents on quinoline (B57606) moiety |

Broader Research Applications and Future Perspectives

Catalytic Roles of Pyridin-2(1H)-one Derivatives

Organocatalysis and Enzyme Mimicry

While direct studies on the organocatalytic applications of 5-Isopropyl-1-methylpyridin-2(1H)-one are still in their nascent stages, the broader class of pyridinone derivatives has shown promise in biomimetic studies. The pyridinone core can act as a versatile hydrogen bond donor and acceptor, a property crucial for mimicking biological interactions. nih.gov This capability allows these molecules to participate in fragment-based drug design and serve as scaffolds that can interact with biological targets. nih.gov

The structural similarity of the pyridinone ring to components of biological systems allows for its use in creating synthetic molecules that can mimic the function of enzymes or biological receptors. For instance, pyridinone derivatives are being explored for their ability to interact with kinase hinge regions, a key interaction in many enzymatic pathways. nih.gov The physicochemical properties of the pyridinone scaffold, such as polarity and lipophilicity, can be fine-tuned through substitutions, making them adaptable for various biomimetic applications. nih.gov The isopropyl group in this compound could play a significant role in directing non-covalent interactions within a catalytic pocket or a biomimetic model, influencing the stereochemical outcome of a reaction.

| Research Area | Potential Role of this compound | Key Structural Features |

| Organocatalysis | Chiral scaffold, directing group for asymmetric synthesis. | Isopropyl group for steric hindrance, pyridinone ring for H-bonding. |

| Enzyme Mimicry | Mimicking enzyme active sites, facilitating specific bond formations. | Hydrogen bonding capabilities, tunable electronic properties. |

Ligands in Transition Metal Catalysis

The use of pyridin-2(1H)-one derivatives as ligands in transition metal catalysis is a more established area of research. These compounds can coordinate to metal centers through either the nitrogen or the exocyclic oxygen atom, or in a bidentate fashion, offering diverse coordination modes. The electronic properties of the pyridinone ring, which can be modulated by substituents, influence the catalytic activity of the resulting metal complexes.

While specific studies detailing the use of this compound as a ligand are limited, research on related pyridinone-based ligands provides valuable insights. For example, transition metal complexes with pyridine-based ligands are utilized in a variety of catalytic reactions. The nature of the substituents on the pyridine (B92270) ring can significantly impact the catalytic performance.

The isopropyl group at the 5-position of this compound can exert a significant steric influence on the metal center. This steric bulk can be advantageous in controlling the selectivity of a catalytic reaction by creating a specific chiral environment around the metal. Furthermore, the electron-donating nature of the alkyl groups can modulate the electron density at the metal center, thereby tuning its reactivity.

| Metal Complex Property | Influence of this compound Ligand |

| Coordination Geometry | The steric bulk of the isopropyl group can influence the coordination number and geometry around the metal center. |

| Catalytic Activity | The electronic effects of the alkyl substituents can modify the Lewis acidity of the metal, impacting reaction rates. |

| Selectivity | The chiral environment created by the ligand can lead to enhanced stereoselectivity in asymmetric catalysis. |

Emerging Research Directions in Pyridin-2(1H)-one Chemistry

The chemistry of pyridin-2(1H)-ones is continually evolving, with several exciting research avenues emerging. A key area of focus is the development of novel synthetic methodologies to access functionalized pyridinones. Efficient and stereoselective synthetic routes are crucial for creating a diverse library of these compounds for various applications.

Another significant trend is the incorporation of pyridinone scaffolds into more complex molecular architectures, including polymers and materials science. The unique photophysical and electronic properties of pyridinones make them attractive building blocks for functional materials.

In the realm of medicinal chemistry, the exploration of pyridinone derivatives as therapeutic agents continues to be a major driving force. Their ability to act as bioisosteres for various functional groups makes them valuable in the design of new drugs with improved pharmacological profiles. nih.gov Research is increasingly focused on understanding the structure-activity relationships of these compounds to design more potent and selective inhibitors for a range of biological targets. mdpi.com

The development of pyridinone-based catalysts with enhanced activity and selectivity is another critical area of future research. This includes the design of chiral pyridinone ligands for asymmetric catalysis and the exploration of their role in cooperative catalysis, where the ligand actively participates in the catalytic cycle. The unique properties of this compound position it as a promising candidate for exploration within these emerging research frontiers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.